molecular formula C8H15N3S2 B8322541 2-(2-Methylpentylthio)-1,3,4-thiadiazole-5-amine

2-(2-Methylpentylthio)-1,3,4-thiadiazole-5-amine

Cat. No. B8322541
M. Wt: 217.4 g/mol
InChI Key: DSEQTOHAZDQBCH-UHFFFAOYSA-N
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Patent
US06887656B2

Procedure details

A three-necked 3-L round bottom flask was charged with 2-methylpentyl methanesulphonate (90 g, 0.5 mol), ethanol (1.5 L) and 2-mercapto-1,3,4-thiadiazole-5-amine (66.5 g, 0.5 mol). Sodium hydroxide (20 g, 0.5 mol) was added to the stirred suspension. The mixture was heated to reflux and held at reflux over night. As the mixture warmed the cream suspension gradually dissolved. Just before refluxing began a cloudy precipitate formed. The reaction mixture was cooled to room temperature, filtered, and the residue was washed well with ethanol. The resulting filtrate was concentrated to dryness to give an off-white solid that was dissolved in ethyl acetate (1.2 L) and washed with 1) water (800 mL) and 2) brine (1 L). The filtrate was dried (MgSO4) and concentrated to dryness. An off-white solid was obtained that was recrystallised from boiling acetonitrile (150 mL). The filtered material was washed well with acetonitrile and dried (Vac/40° C.). The required product was obtained as a white solid wt 83 g; 76.5%.
Name
2-methylpentyl methanesulphonate
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
66.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH:7]([CH3:11])[CH2:8][CH2:9][CH3:10])(=O)=O.C(O)C.[SH:15][C:16]1[S:17][C:18]([NH2:21])=[N:19][N:20]=1.[OH-].[Na+]>C(OCC)(=O)C>[CH3:11][CH:7]([CH2:8][CH2:9][CH3:10])[CH2:6][S:15][C:16]1[S:17][C:18]([NH2:21])=[N:19][N:20]=1 |f:3.4|

Inputs

Step One
Name
2-methylpentyl methanesulphonate
Quantity
90 g
Type
reactant
Smiles
CS(=O)(=O)OCC(CCC)C
Name
Quantity
1.5 L
Type
reactant
Smiles
C(C)O
Name
Quantity
66.5 g
Type
reactant
Smiles
SC=1SC(=NN1)N
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1.2 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux over night
TEMPERATURE
Type
TEMPERATURE
Details
As the mixture warmed the cream suspension
DISSOLUTION
Type
DISSOLUTION
Details
gradually dissolved
TEMPERATURE
Type
TEMPERATURE
Details
Just before refluxing
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the residue was washed well with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The resulting filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give an off-white solid
WASH
Type
WASH
Details
washed with 1) water (800 mL) and 2) brine (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
An off-white solid was obtained
CUSTOM
Type
CUSTOM
Details
that was recrystallised
WASH
Type
WASH
Details
The filtered material was washed well with acetonitrile
CUSTOM
Type
CUSTOM
Details
dried (Vac/40° C.)

Outcomes

Product
Name
Type
product
Smiles
CC(CSC=1SC(=NN1)N)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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